3-(3-Chloro-4-cyanophenyl)benzoic acid
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Overview
Description
3-(3-Chloro-4-cyanophenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.68 g/mol . It is also known by its IUPAC name, 3’-chloro-4’-cyano [1,1’-biphenyl]-3-carboxylic acid . This compound is characterized by the presence of a chloro group, a cyano group, and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
The synthesis of 3-(3-Chloro-4-cyanophenyl)benzoic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Chemical Reactions Analysis
3-(3-Chloro-4-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as 3-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chloro-4-cyanophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-(3-Chloro-4-cyanophenyl)benzoic acid include:
3-Chloroperbenzoic acid: A strong oxidizing agent used in various oxidation reactions.
4-Cyanobenzoic acid: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of chloro, cyano, and carboxylic acid groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-(3-chloro-4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFISYMSYFCBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742744 |
Source
|
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-06-1 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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